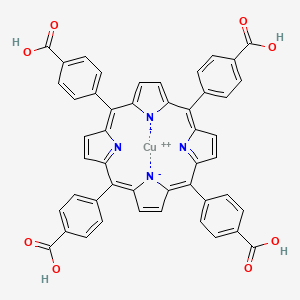

CU(II) Meso-tetra(4-carboxyphenyl)porphine

Description

Significance of Metalloporphyrins in Fundamental and Applied Chemical Sciences

Metalloporphyrins represent a class of compounds characterized by a porphyrin macrocycle coordinating a central metal ion. These fascinating structures are perfected by nature to act as functional dyes and are integral to vital biological processes. nih.gov For instance, chlorophyll (B73375) (a magnesium-porphyrin complex) is central to photosynthesis, while hemoglobin (an iron-porphyrin complex) is responsible for oxygen transport in the blood. researchgate.net The diverse functions of naturally occurring metalloporphyrins have earned them the moniker "pigments of life". nih.govresearchgate.net

The extended π-electron systems and inherent stability of porphyrins make them valuable in the development of advanced materials. nih.govresearchgate.net Their unique photochemical and photophysical properties, which can be fine-tuned through structural modifications, have led to their use in various applications. nih.gov In the realm of medicine, metalloporphyrins are explored for their potential in photodynamic therapy for cancer treatment and as contrast agents for magnetic resonance imaging (MRI). nih.govnih.gov Their catalytic prowess is also widely recognized, with applications in a range of chemical transformations. acs.orgresearchgate.net The ability to alter the central metal ion and the peripheral substituents on the porphyrin ring allows for the precise tuning of their electronic and chemical properties, making them a versatile class of molecules in both fundamental and applied sciences. researchgate.net

Overview of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (B77598) as a Prolific Research Platform

Copper(II) meso-tetra(4-carboxyphenyl)porphine, often abbreviated as Cu-TCPP, is a synthetic porphyrin that has garnered considerable attention due to its specific structural and functional attributes. frontierspecialtychemicals.com The presence of a central copper(II) ion within the porphyrin core, combined with four carboxyphenyl groups at the meso positions, imparts unique electronic, catalytic, and solubility characteristics to the molecule. cymitquimica.com These carboxylic acid groups enhance its solubility in polar solvents and provide convenient handles for further functionalization or anchoring to various substrates. cymitquimica.com

This compound serves as a versatile platform in numerous research areas. In catalysis, it has demonstrated efficacy in processes such as water oxidation, a critical step in artificial photosynthesis and the production of hydrogen fuel. frontierspecialtychemicals.comsmolecule.com Its photocatalytic properties are also harnessed for the degradation of organic pollutants in water, highlighting its potential in environmental remediation. smolecule.com

Furthermore, Cu-TCPP is extensively studied in the development of chemical sensors. smolecule.com For example, its interaction with specific ions can lead to measurable changes in its photophysical properties, forming the basis for selective sensing applications. smolecule.com The integration of Cu-TCPP into more complex architectures, such as metal-organic frameworks (MOFs), has been shown to enhance its performance in areas like electrocatalysis and photoelectrochemical sensing. smolecule.com The distinct optical properties of this compound, including strong absorption in the visible region of the electromagnetic spectrum, make it a valuable tool for various spectroscopic investigations. cymitquimica.com

The synthesis of Cu-TCPP typically involves the formation of the porphyrin backbone from appropriate aromatic aldehydes and pyrrole (B145914), followed by the insertion of the copper ion into the porphyrin core through a process called metalation. smolecule.com

Properties of Copper(II) Meso-tetra(4-carboxyphenyl)porphine

| Property | Value |

| Molecular Formula | C48H28CuN4O8 |

| Molecular Weight | 852.32 g/mol |

| CAS Number | 41699-93-8 |

| Appearance | Solid |

| Purity | >95% |

| Storage | Room temperature, protect from light |

Properties

IUPAC Name |

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Copper Ii Meso Tetra 4 Carboxyphenyl Porphine and Precursors

Synthesis of the Free-Base Meso-tetra(4-carboxyphenyl)porphine (B77598) (H₂TCPP)

The foundational step in producing Cu(II)TCPP is the synthesis of the porphyrin ligand, H₂TCPP. This is typically achieved through the condensation of pyrrole (B145914) with 4-carboxybenzaldehyde. Two primary methods have been historically significant for this type of synthesis: the Adler-Longo method and the Lindsey synthesis.

Condensation Reactions for Porphyrin Macrocycle Formation

The formation of the porphyrin macrocycle involves the acid-catalyzed reaction of a pyrrole and an aldehyde. nih.gov This reaction proceeds through the formation of a porphyrinogen (B1241876), a reduced and non-aromatic intermediate, which is then oxidized to the stable, aromatic porphyrin. chemijournal.comnih.gov

The Adler-Longo method is a one-step synthesis performed under aerobic conditions. chemijournal.commdpi.com It involves refluxing pyrrole and 4-carboxybenzaldehyde in a high-boiling carboxylic acid, such as propionic acid (at approximately 141°C), open to the atmosphere. chemijournal.comscribd.com The oxygen in the air serves as the oxidant for the porphyrinogen intermediate. nih.gov While straightforward, this method often results in lower yields, typically in the range of 10-30%, and can produce significant amounts of tar-like byproducts, which complicates the purification process. chemijournal.comlabcluster.com

The Lindsey synthesis , in contrast, is a two-step, one-flask methodology conducted under milder, equilibrium conditions at room temperature. nih.govlabcluster.com This method first involves the acid-catalyzed condensation of pyrrole and the aldehyde in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere to form the porphyrinogen. labcluster.com Catalysts such as boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA) are commonly used. nih.govorgchemboulder.com In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to convert the porphyrinogen to the final porphyrin. labcluster.comorgchemboulder.com The Lindsey method generally provides higher yields, ranging from 30-40% or more, and is suitable for more sensitive aldehydes that might decompose under the harsh conditions of the Adler-Longo method. chemijournal.comnih.gov

| Feature | Adler-Longo Method | Lindsey Synthesis |

|---|---|---|

| Reactants | Pyrrole, 4-Carboxybenzaldehyde | Pyrrole, 4-Carboxybenzaldehyde |

| Solvent | Propionic Acid or Acetic Acid | Dichloromethane (CH₂Cl₂) |

| Catalyst | Propionic/Acetic Acid (serves as catalyst and solvent) | BF₃·OEt₂, Trifluoroacetic Acid (TFA) |

| Temperature | High (Reflux, ~141°C) | Room Temperature |

| Oxidant | Atmospheric Oxygen | DDQ, p-Chloranil |

| Typical Yield | 10-30% | 30-40% |

| Key Advantages | One-step procedure | Higher yields, milder conditions, suitable for sensitive aldehydes |

| Key Disadvantages | Lower yields, harsh conditions, significant byproduct formation | Two-step process, requires inert atmosphere and specific oxidant |

Chromatographic Purification Techniques for Porphyrin Precursors

Due to the formation of oligomeric side products and other impurities during the condensation reaction, purification of the resulting H₂TCPP is crucial. chemijournal.comColumn chromatography is the most widely employed technique for this purpose. rochester.edunih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. acs.org

For the purification of H₂TCPP, silica (B1680970) gel or alumina (B75360) are commonly used as the stationary phase. rochester.edu The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is chosen based on the polarity of the compounds to be separated. acs.org Often, a gradient of solvents with increasing polarity is used to first elute less polar impurities, followed by the more polar porphyrin product. acs.org

Common solvent systems for the purification of carboxyphenyl-substituted porphyrins include mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). researchgate.netresearchgate.net For H₂TCPP, which contains four polar carboxylic acid groups, a more polar solvent system is typically required. For instance, a mixture of chloroform (B151607)/acetone/acetic acid has been used effectively. researchgate.net The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure porphyrin. acs.org

| Stationary Phase | Mobile Phase Components (Nonpolar) | Mobile Phase Components (Polar) | Typical Application |

|---|---|---|---|

| Silica Gel | Hexane, Heptane, Toluene | Ethyl Acetate, Dichloromethane | General separation of meso-substituted porphyrins |

| Silica Gel | Dichloromethane | Methanol, Acetone | Separation of more polar porphyrins |

| Alumina | Chloroform, Dichloromethane | Ethanol, Acetic Acid | Purification of porphyrins with acidic or basic functionalities |

| Silica Gel | Chloroform/Dichloromethane | Acetone/Acetic Acid | Specific for separating carboxyphenyl porphyrins |

Metalation Procedures for Copper(II) Incorporation

Once the pure H₂TCPP ligand has been isolated, the next step is the insertion of the copper(II) ion into the porphyrin core. This process, known as metalation, involves the displacement of the two inner pyrrolic protons by the metal ion.

Direct Metalation in Acidic Aqueous Solutions

Direct metalation is a common method for incorporating metal ions into a porphyrin ring. This typically involves heating the free-base porphyrin with a salt of the desired metal in a suitable solvent. For the synthesis of Cu(II)TCPP, a copper(II) salt, such as copper(II) acetate [Cu(OAc)₂] or copper(II) nitrate (B79036) [Cu(NO₃)₂], is used. scispace.comrsc.org

The reaction is often carried out in a solvent that can dissolve both the porphyrin and the metal salt. While H₂TCPP has limited solubility in neutral water, its solubility increases in basic or some organic solvents. For metalation, solvents like dimethylformamide (DMF) or a mixture of chloroform and acetic anhydride (B1165640) are sometimes employed. scispace.comresearchgate.net The addition of a weak acid like acetic acid can facilitate the reaction by protonating the pyrrole nitrogen atoms, making the porphyrin core more accessible to the incoming metal ion. The reaction progress is typically monitored using UV-Vis spectroscopy, observing the shift in the Soret band from the free-base porphyrin to the metalloporphyrin.

Solvothermal Synthesis Approaches

Solvothermal synthesis is another effective method for producing Cu(II)TCPP, often in the form of metal-organic frameworks (MOFs). scispace.commdpi.com This technique involves heating the reactants in a sealed vessel (an autoclave) containing a solvent at a temperature above its boiling point. researchgate.net The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

For the synthesis of Cu(II)TCPP nanosheets or MOFs, H₂TCPP and a copper salt like copper(II) nitrate are heated in a solvent such as N,N-dimethylformamide (DMF). scispace.com A typical procedure involves heating the mixture at around 80-120°C for 24-48 hours. researchgate.netscispace.com Additives like polyvinylpyrrolidone (B124986) (PVP) may be used as a surfactant to control the size and shape of the resulting nanostructures. scispace.com This method is particularly advantageous for creating crystalline materials with controlled morphologies. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Porphyrin Precursor | H₂TCPP |

| Copper Source | Copper(II) Nitrate (Cu(NO₃)₂) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 - 120°C |

| Reaction Time | 24 - 48 hours |

| Additives | Polyvinylpyrrolidone (PVP) (optional, for morphology control) |

| Product Form | Nanosheets, Metal-Organic Frameworks (MOFs) |

Advancements in Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for porphyrins and metalloporphyrins. These approaches aim to reduce the use of hazardous solvents, decrease energy consumption, and improve reaction efficiency.

Mechanochemistry , which involves inducing reactions by grinding solid reactants together, has emerged as a promising solvent-free alternative. labcluster.com The synthesis of H₂TCPP's parent compound, tetraphenylporphyrin, has been achieved by grinding pyrrole and benzaldehyde (B42025) with an acid catalyst in a ball mill. chemijournal.com Similarly, the metalation step can also be performed mechanochemically. The copper complex of a water-soluble porphyrin has been synthesized by milling the porphyrin with copper acetate, achieving moderate yields and significantly reducing solvent waste. labcluster.com

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to accelerate chemical reactions. Sonochemistry has been successfully applied to the synthesis of metalloporphyrins, including water-soluble variants. labcluster.com The complexation of a carboxylated porphyrin with copper acetate in an aqueous sodium hydroxide (B78521) solution under ultrasound irradiation has been reported to proceed in high yield (85-99%). labcluster.com This method offers the advantages of shorter reaction times, the use of water as a solvent, and high efficiency. labcluster.com

These sustainable protocols not only minimize the environmental impact but also offer potential advantages in terms of reaction speed and simplicity, paving the way for more efficient large-scale production of Cu(II)TCPP and related compounds.

Mechanochemical and Microwave-Assisted Synthesis

Conventional synthesis of the H₂TCPP precursor often involves the condensation of pyrrole and p-carboxybenzaldehyde in a high-boiling solvent like propionic acid, which can require long reaction times and complex purification steps. wpi.edursc.org The presence of the ionic carboxyl groups can also lead to solubility issues in common organic solvents used in other standard methods, such as the Lindsey synthesis. scielo.br Mechanochemical and microwave-assisted techniques offer effective alternatives to overcome these challenges.

Mechanochemical Synthesis

Mechanochemistry provides a solvent-free, environmentally friendly route for the synthesis of porphyrin precursors. orientjchem.org This method involves the direct grinding of reactants in the solid state, often with a catalytic amount of an acid.

Porphyrin Precursor Formation : In a typical procedure for a related compound, a 1:1 molar ratio of pyrrole and a substituted benzaldehyde are combined in a mortar with a catalyst, such as p-toluenesulfonic acid (PTSA). orientjchem.org The mixture is ground together with a pestle, resulting in a solid, colored powder which is an oxidizable porphyrin intermediate (a porphyrinogen). orientjchem.org Subsequent oxidation of this intermediate yields the final porphyrin macrocycle. orientjchem.org This solid-state reaction minimizes solvent use, simplifying the workup process and reducing chemical waste. orientjchem.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of both the porphyrin ligand and its metal complexes, offering significant reductions in reaction time and often leading to higher yields. nih.govsciepub.com

Metalation of the Porphyrin Ring : A common application of microwave synthesis is the insertion of the copper(II) ion into the pre-formed H₂TCPP macrocycle. The free-base porphyrin is mixed with a copper(II) salt, such as copper(II) acetate, in a high-boiling solvent like N,N-dimethylformamide (DMF). researchgate.net This mixture is then subjected to microwave irradiation at elevated temperatures (e.g., 150-180 °C) for a short duration, typically ranging from 5 to 15 minutes. nih.govsciepub.comresearchgate.net The progress of the reaction can be monitored spectroscopically by observing changes in the characteristic Q bands in the UV-Vis spectrum. sciepub.com

Direct Porphyrin Synthesis : Microwave assistance can also be applied to the initial condensation reaction to form the porphyrin ring. For a structurally similar compound, 5,10,15,20-meso-tetrakis-(4-carboxy-methylphenyl)-porphine, direct microwave irradiation of the reactants in a solvent-free system for 8 minutes at 180 °C, followed by metalation, yielded the final copper complex in 83% yield. nih.gov This demonstrates the potential for rapid, high-yield synthesis under microwave conditions. nih.gov

Scalability and Efficiency of Production Methods

Efficiency of Production

The efficiency of a synthetic route can be measured by its reaction time, product yield, and ease of purification.

Microwave-Assisted Methods : These methods are highly efficient, primarily due to the dramatic reduction in reaction times from hours to mere minutes. sciepub.com The direct metalation of a porphyrin can be completed in as little as 5-15 minutes under microwave irradiation, compared to hours of refluxing in conventional methods. sciepub.comresearchgate.net Yields are often superior as well; for example, the microwave synthesis of a related copper porphyrin complex achieved an 83% yield. nih.gov The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification. sciepub.com

Table 1: Comparison of Synthetic Methodologies for Porphyrins and Metalloporphyrins

| Method | Typical Reaction Time | Key Advantages | Reported Yields (for related compounds) |

|---|---|---|---|

| Conventional Reflux | Several hours wpi.edursc.org | Well-established procedures | ~10.5% for H₂TCPP rsc.org |

| Microwave-Assisted | 5-15 minutes sciepub.comresearchgate.net | Rapid synthesis, high yields, uniform heating | 83% for Cu(II)TCMP nih.gov |

| Mechanochemical | Grinding time (minutes) + oxidation (hours) orientjchem.org | Solvent-free, reduced waste, green approach | Not specified, but noted for efficiency |

Scalability

The potential for scaling up a synthesis from laboratory-scale to industrial production is a critical consideration.

Microwave Synthesis : This technique is considered highly scalable. While commonly performed in small vials in a laboratory setting, commercial-scale microwave reactors are available that can handle larger reaction volumes. The rapid cycle times allow for high throughput, making it an attractive option for producing larger quantities of material.

Mechanochemical Synthesis : This method also possesses significant potential for scalability. The mortar and pestle used in laboratory preparations can be replaced by industrial-scale equipment such as ball mills. Ball milling is a well-established technique for large-scale, solvent-free chemical production. The elimination of solvents reduces costs and complexities associated with their storage, handling, and disposal, which is a major advantage in industrial applications.

Advanced Spectroscopic and Structural Characterization of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a metalloporphyrin is dominated by intense transitions within the π-electron system of the macrocycle. These are categorized into the Soret band (or B-band) in the near-UV region and the Q-bands in the visible region.

Analysis of Soret and Q-Bands in Different Environments

The positions and intensities of the Soret and Q-bands for Cu(II) Meso-tetra(4-carboxyphenyl)porphine (B77598) are sensitive to the local environment, such as the solvent or the physical state (solution vs. solid). The intense Soret band arises from the S₀→S₂ transition, while the weaker Q-bands originate from the S₀→S₁ transition. researchgate.net Upon insertion of the Cu(II) ion, the D₄h symmetry of the metallated porphyrin core simplifies the Q-band structure compared to the free-base ligand, typically resulting in two observable Q-bands. frontierspecialtychemicals.com

In an aqueous medium, the compound exhibits an intense Soret band with an absorption maximum at approximately 430 nm. rsc.org The corresponding Q-bands are observed as less intense shoulders at 545 nm and 581 nm. rsc.org When incorporated into a solid-state thin film, the Soret band is located around 425 nm and the Q-band appears at about 535 nm. rsc.org The environment significantly influences these electronic transitions, as demonstrated by the spectral shifts observed in different solvents. For instance, in chlorobenzene, the Soret band is found in the 400–450 nm range, with the Q-band spanning 500–600 nm. researchgate.net These variations, known as solvatochromism, reflect the differing interactions between the solvent molecules and the porphyrin's electronic states.

| Environment | Soret Band (λmax) | Q-Bands (λmax) | Reference |

|---|---|---|---|

| Aqueous Medium | 430 nm | 545 nm, 581 nm | rsc.org |

| Solid-State Film | 425 nm | 535 nm | rsc.org |

| Chlorobenzene | 400-450 nm | 500-600 nm | researchgate.net |

| N,N-Dimethylformamide (DMF) | 427 nm | 538 nm, 620 nm | nih.gov |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within Cu(II) Meso-tetra(4-carboxyphenyl)porphine and confirming the successful coordination of the copper ion. The spectrum of the free-base ligand, H₂TCPP, shows characteristic bands that are altered upon metallation.

A key indicator of metallation is the disappearance of the N-H stretching and bending vibrations of the pyrrole (B145914) rings. In the free-base porphyrin, an N-H stretching vibration peak is observed around 961 cm⁻¹. rsc.org An N-H in-plane bending vibration is also identified at 966 cm⁻¹. nih.gov Upon coordination with Cu(II), these bands vanish, confirming the replacement of the inner hydrogen atoms with the copper ion. rsc.orgnih.gov

Furthermore, a new peak appears in the complex at approximately 1000 cm⁻¹, which is attributed to the stretching and bending vibrations of the newly formed Cu-N bonds between the copper ion and the porphyrin ligand. nih.gov The carboxylic acid groups are also affected by coordination. The C=O stretching vibration, found at 1683-1685 cm⁻¹ in the free ligand, shifts to a lower frequency (around 1614-1654 cm⁻¹) in the Cu(II) complex. rsc.orgnih.gov This shift, along with the appearance of a strong peak near 1402 cm⁻¹, indicates an interaction between the carboxyl groups and the central copper ion, suggesting the formation of O=C-O-Cu bonds. rsc.orgnih.gov

| Vibrational Mode | H₂TCPP (Free-Base) Wavenumber (cm⁻¹) | Cu(II)-TCPP Wavenumber (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|---|

| N-H Stretch/Bend | ~961-966 | Absent | Confirmation of metallation | rsc.orgnih.gov |

| C=O Stretch (Carboxyl) | ~1683-1685 | ~1614-1654 | Shift indicates coordination/interaction with Cu(II) | rsc.orgnih.gov |

| Cu-N Vibration | Absent | ~1000 | Formation of coordinate bond | nih.gov |

| O=C-O-Cu Asymmetric/Symmetric Stretch | Absent | ~1614, ~1402 | Coordination of carboxyl groups | rsc.org |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary vibrational information, particularly for the porphyrin macrocycle's skeletal modes, which serve as a unique molecular fingerprint. While a fully assigned Raman spectrum for this specific molecule is not widely published, analysis of the free-base ligand and structurally similar Cu(II) porphyrins provides significant insight.

The resonance Raman spectrum of the free-base TCPP ligand shows that photo-relaxation dynamics are predominantly channeled along the totally symmetric Cₘ–phenyl stretch and the porphyrin ring breathing stretch modes. researchgate.net Upon metallation with Cu(II), the Raman spectrum is expected to change, reflecting the increased symmetry of the macrocycle and the influence of the central metal ion.

Studies on other Cu(II) porphyrins highlight the importance of specific vibrational regions. A set of mixed symmetric stretch vibrations is typically observed between 200–250 cm⁻¹, which are sensitive to the metal-ligand coordination and the geometry of the porphyrin core. These modes, along with low-energy ruffling modes often found below 50 cm⁻¹, are crucial in defining the structural and dynamic properties of the metalloporphyrin. The presence and frequencies of these bands in the Raman spectrum act as a fingerprint for the specific structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to paramagnetic compounds like this compound presents unique challenges and yields different types of information compared to diamagnetic species.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The Cu(II) ion has a d⁹ electronic configuration, possessing one unpaired electron. This makes the entire molecule paramagnetic. The presence of this unpaired electron has profound effects on the ¹H NMR spectrum, primarily through hyperfine interactions that lead to two main consequences: large chemical shifts and significant line broadening.

The unpaired electron density can delocalize from the metal onto the porphyrin ligand, causing very large contact and pseudocontact shifts for the proton resonances. This means that the signals for the porphyrin protons are often shifted far outside the typical 0-10 ppm range observed for diamagnetic organic molecules. For example, in analogous paramagnetic iron(III) porphyrins, the pyrrole proton signals can appear as far downfield as 79 ppm. researchgate.net

Simultaneously, the unpaired electron provides a powerful mechanism for nuclear relaxation, which dramatically shortens the relaxation times (T₁ and T₂) of nearby protons. This rapid relaxation leads to extremely broad NMR signals, with linewidths that can be hundreds or even thousands of Hertz wide. researchgate.net The combination of large, unpredictable shifts and severe line broadening often makes it impossible to resolve the fine structure (spin-spin coupling) needed for detailed structural elucidation. Consequently, a well-resolved ¹H NMR spectrum, typical for diamagnetic compounds, is generally not obtainable for this compound. The resulting spectrum is characterized by broad, shifted peaks that, while confirming the paramagnetic nature of the complex, are of limited use for detailed structural assignment.

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable tool for elucidating the crystalline structure of materials. By analyzing the pattern of diffracted X-rays, researchers can determine the arrangement of atoms and molecules within a crystal lattice. For a complex molecule like Cu-TCPP, both single crystal and powder XRD techniques provide complementary information about its solid-state architecture and bulk properties.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For Cu-TCPP, obtaining single crystals of sufficient size and quality for SC-XRD can be challenging due to its tendency to form microcrystalline powders or two-dimensional nanosheets. However, when successful, the analysis would provide unambiguous evidence of the coordination environment around the Cu(II) center. Typically, in such metalloporphyrins, the copper ion is coordinated to the four nitrogen atoms of the porphyrin core in a square planar geometry. The carboxyphenyl groups at the meso positions can influence the crystal packing through intermolecular interactions such as hydrogen bonding and π-π stacking. Structural data from closely related copper porphyrin complexes show that the Cu-N bond lengths are typically around 1.97 Å. researchgate.netrsc.org

Table 1: Representative Crystallographic Data for a Copper Porphyrin Complex

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 12.89 |

| c (Å) | 9.75 |

| Cu-N bond length (Å) | ~1.97 |

| Coordination Geometry | Square Planar |

Note: This table presents typical data for a related copper porphyrin and serves as an illustrative example of the parameters determined by SC-XRD.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is utilized to analyze the crystalline nature of a bulk sample. This technique is particularly valuable for materials like Cu-TCPP that are often synthesized as microcrystalline powders or as components of metal-organic frameworks (MOFs). The resulting diffraction pattern provides a fingerprint of the material's crystalline phases.

PXRD analysis of Cu-TCPP MOFs and nanosheets confirms their crystalline structure. researchgate.net For instance, studies on Cu-TCPP 2D nanosheets report a characteristic broad diffraction peak around a 2θ value of 18°, which corresponds to the (004) crystallographic plane. acs.org This peak is indicative of the layered structure of the nanosheets. acs.org The presence and position of diffraction peaks can be used to confirm the successful synthesis of the desired crystalline phase and to assess its purity. rsc.orgrsc.org

Table 2: Characteristic Powder XRD Peaks for Cu-TCPP Materials

| 2θ (degrees) | Corresponding Plane | Material Form |

|---|---|---|

| ~14.7° | - | Cu-MOF |

| ~18° | (004) | 2D Nanosheets |

| ~24.3° | - | Cu-MOF |

Data compiled from multiple sources describing Cu-TCPP based materials. researchgate.netacs.org

Microscopic and Surface Analytical Techniques

To comprehend the functional properties of Cu-TCPP, particularly in applications involving interfaces and thin films, it is crucial to characterize its surface morphology and composition. Techniques such as scanning electron microscopy, atomic force microscopy, and X-ray photoelectron spectroscopy provide this essential information at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary electrons emitted, which are then used to create an image.

SEM studies of Cu-TCPP have revealed diverse morphologies depending on the synthesis conditions. For example, when prepared as a 2D MOF material, Cu-TCPP can form nanosheets with either wrinkled or flat morphologies. researchgate.net These images provide direct visual evidence of the material's structure, such as the sheet-like nature of Cu-TCPP assemblies or the crystal habit of MOF particles. rsc.orgresearchgate.net This morphological information is vital for understanding how the material will interact with its environment in various applications.

Atomic Force Microscopy (AFM) for Surface Topography and Molecular Arrangement

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale. A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to map the surface features with very high resolution.

AFM has been instrumental in characterizing thin films and nanosheets of Cu-TCPP. researchgate.netresearchgate.net For individual Cu-TCPP MOF nanosheets, AFM measurements have confirmed their thin nature, revealing a very uniform thickness of approximately 5.1 nm ± 0.3 nm. researchgate.net In addition to thickness, AFM can quantify surface roughness, which is a critical parameter for applications in electronics and sensing. acs.org For multilayer porphyrin films, AFM confirms the continuous nature of the films and provides roughness values that can be correlated with data from other techniques like X-ray reflectivity. acs.org

Table 3: Typical AFM Measurement Data for Porphyrin Nanosheets and Films

| Parameter | Typical Value |

|---|---|

| Nanosheet Thickness | 5.1 ± 0.3 nm |

| Surface Roughness (RMS) | 1-5 nm |

| Scan Area | 1 µm x 1 µm |

Values are representative of data reported for Cu-TCPP and related porphyrin thin films. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of each element and its oxidation state.

For Cu-TCPP, XPS analysis confirms the presence of copper, carbon, nitrogen, and oxygen on the material's surface. researchgate.netacs.org Crucially, the high-resolution spectrum of the Cu 2p region allows for the determination of the copper's oxidation state. The Cu 2p₃/₂ main peak for Cu(II) species is typically observed at a binding energy of around 934-935 eV and is accompanied by strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.net The presence of these satellite peaks is a distinctive feature of the Cu²⁺ oxidation state. researchgate.net The C 1s, N 1s, and O 1s spectra can also be resolved to provide information about the different chemical environments of these atoms within the porphyrin structure.

Table 4: Representative XPS Binding Energies for Cu-TCPP

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Cu 2p₃/₂ | ~934.5 | Cu(II) in porphyrin core |

| Cu 2p (Satellite) | ~942.0 | Shake-up satellite, confirms Cu(II) |

| C 1s | ~284.8 | C-C/C-H in phenyl and pyrrole rings |

| ~288.5 | C=O in carboxyl groups | |

| N 1s | ~398.5 | Pyrrolic nitrogen coordinated to Cu |

| O 1s | ~532.0 | C=O in carboxyl groups |

Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment.

Computational Investigations of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. umb.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers an excellent balance of computational cost and accuracy. rutgers.edu For systems like Cu(II)-TCPP, DFT calculations can predict geometries, orbital energies, and other electronic properties with a high degree of reliability.

Elucidation of Electronic Structure and Orbital Energetics

DFT calculations reveal that the electronic structure of Cu(II)-TCPP is characterized by a complex interplay between the central copper ion and the porphyrin macrocycle. The copper(II) ion has a d⁹ electronic configuration, which introduces an unpaired electron into the system and results in a doublet ground state. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the molecule's chemical reactivity and its optical and electronic properties. researchgate.net

In metalloporphyrins, the HOMO and LUMO are typically dominated by the π-system of the porphyrin ring. umb.eduresearchgate.net Specifically, Gouterman's four-orbital model describes the key frontier orbitals as two nearly degenerate HOMOs (a₁ᵤ and a₂ᵤ) and two degenerate LUMOs (e₉). The presence of the central copper atom and the meso-substituted carboxyphenyl groups in Cu(II)-TCPP perturbs these orbital energies. DFT studies on the closely related Copper(II)-meso-tetraphenylporphine (CuTPP) show that the d-orbitals of the copper ion lie in close energetic proximity to the porphyrin's π-orbitals. umb.edu The singly occupied molecular orbital (SOMO) in these open-shell systems is typically of metal dₓ²-y² character and is located energetically between the HOMO and LUMO of the porphyrin ligand. smolecule.com This arrangement is critical for enabling charge transfer interactions. smolecule.com

The carboxyphenyl substituents are known to act as proton relays and can influence the electronic properties through inductive and resonance effects, subtly modifying the energy levels of the frontier orbitals. smolecule.com

Table 1: Representative Frontier Molecular Orbital Energies for a Copper Porphyrin System (Analogous to Cu(II)-TCPP) Data adapted from DFT calculations on similar copper porphyrin complexes.

| Orbital | Energy (eV) | Primary Character |

| LUMO+1 | -2.85 | Porphyrin π |

| LUMO | -3.10 | Porphyrin π |

| SOMO | -4.50 | Cu dₓ²-y² |

| HOMO | -5.20 | Porphyrin π |

| HOMO-1 | -5.25 | Porphyrin π |

Theoretical Prediction of Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. researchgate.net A smaller gap generally implies that the molecule can be more easily excited. DFT calculations are widely used to predict this gap. nih.gov

For Cu(II)-TCPP, the HOMO-LUMO gap is primarily dictated by the porphyrin's π-system. However, the presence of the copper d-orbitals and the electronic influence of the carboxyphenyl groups modulate this value. researchgate.netsmolecule.com Computational studies on analogous porphyrin systems indicate that the HOMO-LUMO gap for metallotetraphenylporphyrins is typically in the range of 2.0-2.5 eV. chemrxiv.org DFT calculations on Cu-TCPP used in metal-organic frameworks have been performed, and while specific values for the isolated molecule are not always reported, the calculated energy levels are consistent with this range. The choice of DFT functional and basis set can significantly influence the predicted gap, with modern functionals providing results that are in good agreement with experimental values derived from electrochemical and spectroscopic measurements. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its utility to the study of excited states. rsc.orgrsc.org TD-DFT is a cost-effective method for calculating electronic transition energies and oscillator strengths, making it an invaluable tool for simulating and interpreting optical spectra. rsc.org

Simulation and Interpretation of Optical Spectra

The optical absorption spectrum of Cu(II)-TCPP, like other metalloporphyrins, is dominated by two main features: an intense Soret band (or B band) in the near-UV region (~400-450 nm) and weaker Q bands in the visible region (~500-600 nm). acs.org TD-DFT calculations can accurately reproduce these features. nih.gov

The Soret band arises from a strong electronic transition from the HOMO/HOMO-1 to the LUMO/LUMO+1, often described as an S₀ → S₂ transition. acs.org The Q bands correspond to the weaker S₀ → S₁ transition, which is formally forbidden in highly symmetric porphyrins but gains intensity through vibronic coupling and symmetry lowering. acs.org

TD-DFT simulations for Cu(II)-TCPP and related systems show that the calculated absorption spectra match well with experimental data. acs.org Experimental spectra of Cu-TCPP nanosheets show a characteristic Soret band around 430 nm and two Q bands at approximately 545 nm and 581 nm. acs.org TD-DFT calculations can assign the specific orbital contributions to these electronic transitions, confirming their π → π* nature within the porphyrin macrocycle. researchgate.net

Table 2: Simulated vs. Experimental Absorption Maxima for Cu(II)-TCPP

| Band | Simulated λmax (nm) (Typical Range) | Experimental λmax (nm) acs.org | Primary Transition Character |

| Soret (B) | ~420 | 430 | π → π* (S₀ → S₂) |

| Q | ~540-590 | 545, 581 | π → π* (S₀ → S₁) |

Analysis of Charge Transfer Transitions

In addition to the ligand-centered π → π* transitions, metalloporphyrins can exhibit charge transfer (CT) transitions, where an electron moves from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT) or vice versa (Ligand-to-Metal Charge Transfer, LMCT). rsc.org TD-DFT is instrumental in identifying and characterizing these states. nih.gov

For Cu(II)-TCPP, with its d⁹ copper center, LMCT transitions are particularly relevant. nih.gov The presence of the half-filled Cu d-orbital between the porphyrin's HOMO and LUMO facilitates an LMCT pathway upon photoexcitation. smolecule.com TD-DFT calculations on copper porphyrins have identified low-lying excited states with significant LMCT character, where electron density moves from the porphyrin π-system to the vacant d-orbital on the copper ion. researchgate.net These LMCT states play a crucial role in the photophysical properties of copper porphyrins, often providing a rapid non-radiative decay pathway that quenches fluorescence. smolecule.com This is a key reason why Cu(II) porphyrins are typically non-emissive. chemrxiv.org

Modeling of Spin-Orbit Coupling Effects

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital angular momentum. nih.gov In molecules containing heavy atoms or transition metals, SOC can become significant, facilitating formally spin-forbidden processes like intersystem crossing (ISC), which is the transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state). nih.gov

For Cu(II)-TCPP, a d⁹ system, the unpaired electron spin can couple with the orbital angular momentum of the excited states. nih.gov While direct computational modeling of SOC for a molecule of this size is complex, theoretical principles and studies on related systems provide insight. The presence of the copper atom enhances the rate of intersystem crossing from the initially populated singlet excited state to a lower-energy triplet state. nih.gov This process is often extremely fast in copper porphyrins, occurring on a femtosecond to picosecond timescale. nih.gov The magnitude of the SOC is a key determinant of the ISC rate. nih.gov Computational approaches that incorporate SOC effects, often by calculating SOC matrix elements between non-relativistic states computed with TD-DFT, can quantify these effects and explain the efficient population of triplet states, which is crucial for applications in photodynamic therapy and photocatalysis. chemrxiv.org

Supramolecular Chemistry and Advanced Material Integration of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine

Principles of Self-Assembly of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (B77598)

The self-assembly of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (CuTCPP) into well-defined supramolecular structures is governed by a delicate interplay of non-covalent interactions. These weak forces dictate the spatial arrangement of the porphyrin molecules, leading to the formation of highly ordered architectures in two and three dimensions, both in solution and on solid surfaces.

Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Electrostatic Interactions)

The intricate process of self-assembly in CuTCPP is primarily driven by three key non-covalent interactions: hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govnih.gov The balance and directionality of these forces are crucial for the formation of stable, ordered supramolecular structures. nih.govrsc.org

Hydrogen Bonding: The four carboxylic acid groups at the periphery of the CuTCPP molecule are the primary sites for hydrogen bonding. These groups can form robust intermolecular hydrogen bonds with each other, leading to the creation of extended networks. nih.gov For instance, the commercially available tetra-(4-carboxyphenyl)porphyrin (TCPP) can form two-dimensional square grid arrays through hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov This type of interaction is fundamental in guiding the initial arrangement of the porphyrin building blocks.

π-π Stacking: The large, electron-rich π-conjugated system of the porphyrin core facilitates significant π-π stacking interactions between adjacent molecules. nih.govrsc.org These interactions, where the planar porphyrin rings stack on top of each other, are essential for stabilizing the resulting supramolecular assemblies. acs.org The distance between the stacked porphyrin faces is critical, with typical distances of 3.4–3.6 Å being optimal for effective π-π stacking. acs.org The interplay between hydrogen bonding and π-π stacking can lead to complex structures; for example, in some porphyrin-based assemblies, π-π interactions between layers can help construct a 3D porous architecture from 2D layers that are initially formed by other interactions. rsc.org

The following table summarizes the key non-covalent interactions and their roles in the self-assembly of CuTCPP.

| Interaction | Description | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Occurs between the peripheral carboxylic acid groups. | Directs the formation of extended 2D networks and provides structural directionality. nih.gov |

| π-π Stacking | Interaction between the aromatic porphyrin cores of adjacent molecules. | Stabilizes the assembly through face-to-face arrangement, contributing to the formation of 3D structures. nih.govacs.org |

| Electrostatic Interactions | Coulombic forces involving the central Cu(II) ion and deprotonated carboxylate groups. | Modulates the overall stability and influences the packing of the porphyrin units. rsc.orgmdpi.com |

Formation of Ordered Two-Dimensional and Three-Dimensional Supramolecular Architectures

The combination of directional hydrogen bonding and stabilizing π-π stacking interactions enables CuTCPP to form highly ordered supramolecular architectures in both two and three dimensions. thieme-connect.denih.gov

Two-Dimensional (2D) Architectures: On surfaces or at interfaces, CuTCPP molecules can arrange into well-defined 2D layers or nanosheets. researchgate.net The carboxylic acid groups can link the molecules in a planar fashion, creating a grid-like structure. nih.gov In many cases, these 2D layers are the fundamental building blocks for more complex 3D structures. The synthesis of 2D Cu-TCPP nanosheets has been achieved through various methods, including surfactant-assisted and solvothermal approaches. acs.orgrsc.org These nanosheets often feature a structure where TCPP is coordinated with four copper nodes in a tetradentate fashion, leading to the formation of square pyramidal paddlewheel secondary building units that extend into 2D layers. acs.org

Three-Dimensional (3D) Architectures: Three-dimensional structures are typically formed through the stacking of pre-formed 2D layers. nih.gov The π-π interactions between the porphyrin cores of adjacent layers play a crucial role in holding these layers together. rsc.org This layer-by-layer assembly can result in porous 3D frameworks. The final 3D architecture can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. nih.gov For example, adjacent 2D layers of a metal-organic framework can be assembled via interlayer π–π interactions to create a 3D porous supramolecular architecture. rsc.org

Directed Assembly on Solid Surfaces (e.g., Highly Ordered Pyrolytic Graphite)

The self-assembly of porphyrin molecules can be directed by using a solid substrate, such as highly ordered pyrolytic graphite (B72142) (HOPG). While specific research detailing the directed assembly of CuTCPP on HOPG is not extensively available in the provided results, the principles of porphyrin self-assembly on surfaces are well-established. The flat, aromatic surface of HOPG provides an ideal template for the organization of planar porphyrin molecules through van der Waals and π-π interactions.

The interaction between the porphyrin's π-system and the graphite surface can lead to the formation of highly ordered monolayers. The peripheral carboxylic acid groups of CuTCPP would play a critical role in this process, potentially forming hydrogen-bonded networks on the surface, which would further guide the assembly into specific, predictable patterns. The ability to control the arrangement of these molecules on a surface is crucial for applications in molecular electronics and catalysis.

Incorporation into Metal-Organic Frameworks (MOFs)

CuTCPP is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) due to its rigid structure and the presence of four carboxylic acid groups, which can coordinate with metal ions or clusters. sciforum.net These CuTCPP-based MOFs often exhibit high porosity and stability, making them suitable for a variety of applications. researchgate.net

Design and Synthesis of CuTCPP-based MOFs

The design of CuTCPP-based MOFs involves the selection of a suitable metal node that can coordinate with the carboxylate groups of the porphyrin linker. nih.gov Copper(II) ions are frequently used as the metal node, often forming paddlewheel secondary building units (SBUs) where two copper ions are bridged by four carboxylate groups from different porphyrin molecules. rsc.org

The synthesis of these MOFs is typically carried out using solvothermal methods. sciforum.netrsc.org In a typical procedure, CuTCPP and a copper salt (like copper nitrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF). acs.org The mixture is then heated in a sealed container, leading to the crystallization of the MOF over several hours or days. acs.org Surfactants like polyvinylpyrrolidone (B124986) (PVP) can be used to control the morphology and size of the resulting MOF crystals, for instance, to produce ultrathin nanosheets. acs.org

Recent research has also demonstrated rapid synthesis routes, such as microwave-assisted hydrothermal methods, which can produce 2D Cu-TCPP MOFs in a much shorter time. researchgate.net The resulting materials are often characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm their crystalline structure and UV-vis spectroscopy to verify the incorporation of the copper porphyrin unit. acs.orgmdpi.com

Impact on Framework Stability and Porosity

The incorporation of the rigid and chemically robust CuTCPP linker generally imparts good stability to the resulting MOF framework.

Porosity: The porous nature of MOFs is one of their most important characteristics. mdpi.comfrontiersin.org CuTCPP-based MOFs typically exhibit significant porosity, which is crucial for applications in gas storage, separation, and catalysis. osti.govrsc.org The Brunauer–Emmett–Teller (BET) surface area is a common metric used to quantify the porosity of these materials. mdpi.com Different synthetic approaches and the use of different metal centers can lead to varying porosities. For example, a MOF synthesized with only CuTCPP (denoted MOF-c) showed a BET surface area of 1739 m²/g and exhibited a type IV isotherm, which is characteristic of mesoporous materials. mdpi.com In contrast, a similar MOF synthesized with the non-metalated porphyrin (H₂TCPP) had a slightly lower BET surface area of 1617 m²/g and a type I isotherm, indicating microporosity. mdpi.com This highlights how the metalated porphyrin core can influence the final porous structure.

The table below presents comparative data on the porosity of porphyrin-based MOFs.

| MOF Designation | Porphyrin Linker | BET Surface Area (m²/g) | Isotherm Type | Porosity Type |

|---|---|---|---|---|

| MOF-a | H₂TCPP (free-base) | 1617 | Type I | Microporous mdpi.com |

| MOF-c | CuTCPP | 1739 | Type IV | Mesoporous mdpi.com |

Construction of Hybrid Coordination Polymers with Bridging Metal Ions

Copper(II) meso-tetra(4-carboxyphenyl)porphine (CuTCPP) serves as a versatile and highly functional building block, or "linker," in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netsciforum.net These materials are crystalline structures formed by linking metal ions or clusters with organic molecules. researchgate.netnih.gov The four carboxylate groups on the CuTCPP molecule are positioned at the periphery of the porphyrin ring, allowing them to coordinate with external metal ions, which act as bridges. researchgate.netacs.org This coordination leads to the formation of extended, often porous, three-dimensional networks. acs.orgresearchgate.net

The synthesis of these hybrid coordination polymers typically occurs under hydrothermal or solvothermal conditions, where CuTCPP and a salt of a secondary, bridging metal ion are heated in a suitable solvent. sciforum.netnih.gov The choice of the bridging metal ion is crucial as it influences the final structure and properties of the polymer. Lanthanide ions, for example, are often used due to their large size, high coordination numbers, and strong affinity for oxygen-containing ligands like carboxylates, which facilitates the formation of stable, open-framework architectures. acs.orgresearchgate.net

In these structures, the CuTCPP units are interconnected by multinuclear assemblies of the bridging metal ions. acs.orgresearchgate.net For instance, research on analogous tetra(carboxyphenyl)porphyrins with lanthanide ions has revealed that the metal ions can form dinuclear or polynuclear clusters that are bridged by the carboxylate moieties of the porphyrin linkers. acs.org This results in robust, thermally stable frameworks perforated by channel voids, the size of which depends on the geometry of the porphyrin linker and the coordination pattern of the metal assemblies. acs.orgresearchgate.net The resulting porous materials have potential applications in areas such as gas storage and catalysis. sciforum.netresearchgate.net The specific geometry of CuTCPP, with its four peripheral carboxylate groups, allows it to act as a tetratopic linker, contributing to the creation of diverse and complex network topologies. researchgate.netmorressier.com

Development of Hybrid Composites and Nanomaterials

The integration of CuTCPP with semiconductor nanomaterials, particularly titanium dioxide (TiO₂), has been a significant area of research for developing advanced photocatalysts. cambridge.orgcambridge.orgfrontierspecialtychemicals.com TiO₂ is a widely used semiconductor in photocatalysis but is limited by its large band gap (3.2 eV for anatase), which restricts its activation to the UV portion of the electromagnetic spectrum. cambridge.org By sensitizing TiO₂ with CuTCPP, the resulting composite material can harness visible light, significantly enhancing its photocatalytic efficiency. cambridge.orgcambridge.org

In these nanocomposites, the CuTCPP molecules are anchored to the surface of the TiO₂ nanoparticles or nanorods. cambridge.orgrsc.org The bonding occurs through the peripheral carboxyl groups of the porphyrin, which form a strong linkage with the TiO₂ surface. cambridge.orgcambridge.org This intimate connection is crucial for efficient electron transfer between the photo-excited porphyrin and the conduction band of the semiconductor. cambridge.org Upon absorption of visible light, the CuTCPP molecule is excited, and it injects an electron into the TiO₂ conduction band. This process extends the photoresponse of TiO₂ from the UV to the visible light region and promotes the separation of photogenerated electron-hole pairs, which in turn reduces their recombination rate and enhances photocatalytic activity. cambridge.orgcambridge.org

These CuTCPP/TiO₂ composites have demonstrated superior performance over bare TiO₂ in the degradation of organic pollutants and in the photoreduction of carbon dioxide (CO₂). cambridge.orgresearchgate.net For example, in the degradation of 4-nitrophenol (B140041) under visible light, CuTCPP-sensitized TiO₂ nanorods showed significantly higher photoactivity than unsensitized TiO₂. cambridge.orgcambridge.org Similarly, in CO₂ reduction, a CuTCPP-TiO₂ composite exhibited substantially higher yields of CO and methane (B114726) (CH₄) compared to bare TiO₂. researchgate.net

Table 1: Photocatalytic CO₂ Reduction Performance of CuTCPP@TiO₂

| Catalyst | Product | Evolution Rate (μmol·g⁻¹·h⁻¹) | Enhancement Factor (vs. bare TiO₂) |

|---|---|---|---|

| TCPP-Cu@P25 | CO | 13.6 | 35.8x |

| TCPP-Cu@P25 | CH₄ | 1.0 | 97.0x |

Data sourced from a study on photocatalytic CO₂ reduction. The composite shows significantly enhanced evolution rates for both CO and CH₄ compared to the bare P25 (a commercial form of TiO₂) catalyst. researchgate.net

Graphene quantum dots (GQDs) are zero-dimensional carbon nanomaterials that have garnered significant interest in photocatalysis due to their unique properties, including strong light-capturing capabilities, up-conversion photoluminescence, and excellent electron transfer characteristics. rhhz.netccspublishing.org.cn Conjugating CuTCPP with GQDs creates hybrid materials with synergistically enhanced photocatalytic properties.

In these composites, GQDs act as electron acceptors and transporters, further improving the separation of charge carriers generated upon light absorption by the porphyrin. rhhz.netresearchgate.net When the CuTCPP component is photo-excited, it can transfer an electron to the GQD, which then effectively shuttles the charge, preventing its recombination with the hole left on the porphyrin. rhhz.net This efficient charge separation is a key factor in boosting photocatalytic performance for applications like hydrogen production and environmental remediation. ccspublishing.org.cnacs.org

The synthesis of these hybrid materials can be achieved through methods like self-assembly, where noncovalent interactions, such as π-π stacking between the aromatic structures of the porphyrin and the graphene, facilitate close contact and alignment. acs.org Studies on similar systems, such as CuTCPP combined with graphitic carbon nitride (g-C₃N₄), have shown that this hybridization significantly narrows the bandgap of the composite material, allowing for greater absorption of visible light and improved photocatalytic efficiency. acs.org The integration of GQDs into photocatalytic systems enhances the generation of reactive oxygen species, which are crucial for the degradation of organic pollutants. ccspublishing.org.cnresearchgate.net

Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, are known for their high surface area, ordered pore structures, and chemical stability, making them excellent support materials. mdpi.comnih.govresearchgate.net The functionalization of these materials with porphyrin molecules like tetra(4-carboxyphenyl)porphine (TCPP) creates hybrid adsorbents with a high capacity for removing heavy metal ions from aqueous solutions. nih.govresearchgate.net

The incorporation of the porphyrin into the mesoporous silica is typically achieved through a post-synthesis grafting method. nih.govresearchgate.net In this process, the silica surface is often first modified with an amine-containing silane, such as 3-aminopropyltrimethoxysilane (B80574) (APTES), to introduce reactive amine groups. mdpi.combohrium.com These groups can then form covalent amide bonds with the carboxylic acid groups of the TCPP molecule, firmly anchoring the porphyrin to the silica framework. nih.gov

The resulting TCPP-functionalized silica (TCPP-SBA-15) has been shown to be a highly effective material for the removal of copper(II) ions from water. nih.govresearchgate.net The porphyrin macrocycle acts as a powerful chelating agent for Cu(II) ions. nih.gov Comparative studies have demonstrated that the TCPP-modified silica possesses a significantly higher adsorption capacity for Cu(II) than silica functionalized with only amine groups. nih.govresearchgate.net The presence of the porphyrin provides specific binding sites that lead to enhanced uptake of the metal ions.

Table 2: Comparison of Cu(II) Adsorption Capacity on Functionalized SBA-15

| Adsorbent Material | Maximum Adsorption Capacity (mmol·g⁻¹) |

|---|---|

| NH₂-SBA-15 | < 2.0 (approx.) |

| TCPP-SBA-15 | ~ 13.0 |

Data highlights the superior performance of porphyrin-functionalized silica in removing Cu(II) ions from aqueous solutions. nih.govresearchgate.net

Catalytic and Photocatalytic Functionalities of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine

Photocatalysis for Environmental Remediation

The photocatalytic properties of Cu(II)TCPP have been extensively investigated for the degradation of persistent organic pollutants in aqueous environments. smolecule.com Its ability to harness visible light to generate highly reactive oxygen species (ROS) makes it an effective catalyst for breaking down complex organic molecules into simpler, less harmful substances.

Mechanisms of Organic Pollutant Degradation (e.g., Dyes, Pharmaceuticals, Pesticides)

The photocatalytic degradation of organic pollutants using Cu(II)TCPP typically proceeds through a mechanism involving the generation of reactive oxygen species (ROS). Upon absorption of visible light, the Cu(II)TCPP molecule is excited from its ground state to a higher energy singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Alternatively, the excited porphyrin can participate in electron transfer processes with surrounding molecules. It can be reduced by an electron donor to form a radical anion, which then reacts with oxygen to produce a superoxide (B77818) radical anion (•O₂⁻). This superoxide radical can further lead to the formation of other ROS, such as hydroxyl radicals (•OH) and hydroperoxyl radicals (•HO₂).

These generated ROS, particularly •OH and ¹O₂, are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic pollutant molecules. The degradation pathways often involve a series of steps, including hydroxylation, demethylation, and cleavage of aromatic rings, ultimately leading to the mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions.

For instance, in the degradation of dyes like Methylene Blue and Rhodamine B , the primary mechanism involves the attack of these ROS on the chromophoric groups of the dye molecules, leading to their decolorization and eventual breakdown. mdpi.commtak.huatlantis-press.commdpi.com Similarly, for pharmaceuticals such as Tetracycline (B611298) , the degradation process is initiated by the oxidative attack of ROS on the complex multi-ring structure of the antibiotic. mdpi.comnih.gov In the case of pesticides like Chlorpyrifos , the photocatalytic process can lead to the cleavage of the phosphate ester and chlorinated pyridine moieties, rendering the pesticide inactive. researchcommons.orgnih.gov

Visible-Light Induced Catalytic Efficiency and Kinetics

The efficiency of Cu(II)TCPP as a photocatalyst under visible light is noteworthy. Its strong absorption in the visible region of the electromagnetic spectrum allows it to effectively utilize sunlight as an energy source. The kinetics of the photocatalytic degradation of various organic pollutants often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant.

The photocatalytic performance of Cu(II)TCPP can be influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the initial concentration of the pollutant. For example, in the degradation of Methylene Blue, the photocatalytic activity is influenced by the formation of hydroxyl radicals. atlantis-press.com The table below summarizes the visible-light-induced catalytic efficiency of Cu(II)TCPP and its composites in the degradation of various organic pollutants.

| Pollutant | Catalyst System | Degradation Efficiency (%) | Time (min) | Apparent Rate Constant (k) | Reference |

| Methylene Blue | CuTCPP-TiO₂ | Enhanced | - | Follows Langmuir-Hinshelwood model | rsc.org |

| Rhodamine B | CuO/Fe₂O₃ nanocomposite | 96 | 40 | 0.068 min⁻¹ | nih.gov |

| Tetracycline | CuO/Fe₂O₃ nanocomposite | 88 | 80 | 0.048 min⁻¹ | nih.gov |

| Chlorpyrifos | Cu(II) mediated | - | - | Follows first-order kinetics | nih.gov |

Water Oxidation Catalysis for Energy Conversion

Cu(II)TCPP has also demonstrated significant potential as a catalyst for water oxidation, a critical half-reaction in artificial photosynthesis and the production of solar fuels. smolecule.com The ability to efficiently oxidize water to produce protons and oxygen is a key step in converting solar energy into chemical energy in the form of hydrogen fuel.

Proton and Oxygen Generation in Photoelectrochemical Systems

In photoelectrochemical systems, Cu(II)TCPP can act as a photosensitizer and a catalyst for water oxidation. When immobilized on an electrode surface and illuminated with visible light, the Cu(II)TCPP molecule absorbs a photon and becomes electronically excited. This excited state can then inject an electron into the conduction band of the semiconductor electrode, leaving behind a porphyrin radical cation. This oxidized porphyrin is then capable of accepting electrons from water molecules, leading to their oxidation and the generation of protons (H⁺) and molecular oxygen (O₂).

Excitation: Cu(II)TCPP + hν → Cu(II)TCPP*

Electron Injection: Cu(II)TCPP* → Cu(II)TCPP⁺• + e⁻ (to electrode)

Water Oxidation: 4 Cu(II)TCPP⁺• + 2 H₂O → 4 Cu(II)TCPP + 4 H⁺ + O₂

The efficiency of this process is dependent on the successful competition of water oxidation with charge recombination processes. The carboxyphenyl groups on the porphyrin periphery can play a crucial role in facilitating proton transfer and creating a favorable local environment for the water oxidation reaction.

Enhanced Performance in Hybrid Photocatalyst Architectures

To further improve the efficiency and stability of Cu(II)TCPP in water oxidation catalysis, it is often incorporated into hybrid photocatalyst architectures. smolecule.com By combining Cu(II)TCPP with other materials, such as semiconductors or carbon-based nanostructures, synergistic effects can be achieved that lead to enhanced performance.

One common approach is to immobilize Cu(II)TCPP on the surface of a wide-bandgap semiconductor, such as **Titanium dioxide (TiO₂) **. rsc.org In this configuration, the TiO₂ acts as an electron acceptor, facilitating charge separation and reducing the likelihood of charge recombination. The Cu(II)TCPP sensitizes the TiO₂ to visible light, allowing the hybrid material to utilize a broader portion of the solar spectrum. This enhanced charge separation leads to a more efficient generation of the porphyrin radical cation, which is the active species for water oxidation.

| Hybrid System | Enhancement Mechanism | Application |

| Cu(II)TCPP/TiO₂ | Enhanced charge separation, visible light sensitization | Water Oxidation, Pollutant Degradation |

| Cu(II)TCPP/Graphene Oxide | Improved charge transport, high surface area | Water Oxidation, Drug Delivery |

Catalysis in Organic Transformations

Beyond its photocatalytic applications, Cu(II)TCPP has also been employed as a catalyst in various organic transformations. The copper center of the porphyrin can participate in redox cycles, making it an effective catalyst for both oxidation and reduction reactions.

One notable application is the oxidation of alcohols. For example, Cu(II)TCPP has been shown to catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) . iust.ac.ir This reaction typically proceeds in the presence of a co-catalyst and molecular oxygen as the oxidant. The porphyrin catalyst facilitates the activation of molecular oxygen and the subsequent oxidation of the alcohol.

In addition to oxidation reactions, Cu(II)TCPP can also catalyze reduction reactions. A prominent example is the reduction of 4-nitrophenol (B140041) to 4-aminophenol . researchgate.net This transformation is of significant environmental importance as 4-nitrophenol is a common and toxic industrial pollutant. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride, with the Cu(II)TCPP acting as a catalyst to facilitate the electron transfer process.

| Organic Transformation | Substrate | Product | Catalyst System |

| Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Cu(II)TCPP, O₂ |

| Nitroarene Reduction | 4-Nitrophenol | 4-Aminophenol | Cu(II)TCPP, NaBH₄ |

Facilitation of Electron Transfer in Redox Reactions

The fundamental catalytic capability of Cu(II)-TCPP is rooted in its ability to facilitate electron transfer in redox reactions. The porphyrin macrocycle, a highly conjugated π-system, provides an efficient pathway for mediating the movement of electrons. The central Cu(II) ion possesses accessible redox states, allowing it to act as an active site for catalytic cycles involving oxidation and reduction.

Homogeneous electron transfer reactions involving Cu(II) porphyrin complexes have been studied to understand their mechanism. In these reactions, oxidation typically occurs at the porphyrin ligand rather than the central metal ion, leading to the formation of a π-cation radical. indexcopernicus.comnih.gov The rate of these electron transfer events is exceptionally high, a characteristic attributed to the small reorganization energies required for the porphyrin-centered redox process. indexcopernicus.com

The efficiency of electron transfer can be quantified using techniques like electrochemical impedance spectroscopy. Studies on systems incorporating Cu(II)-TCPP have demonstrated a significant decrease in charge transfer resistance, confirming enhanced electron transfer kinetics. This property is crucial for its role in electrocatalysis, where rapid electron transfer between the catalyst and the electrode surface is essential for high efficiency.

Applications in Alcohol Oxidation and Nitro Compound Reduction

Cu(II)-TCPP and related copper complexes have proven to be effective catalysts for the oxidation of alcohols and the reduction of nitro compounds, two important classes of organic reactions.

In alcohol oxidation, copper complexes, often in combination with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can catalyze the aerobic oxidation of alcohols to their corresponding aldehydes or ketones. nih.govnih.gov These systems can function under mild conditions, using environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.gov The catalytic cycle generally involves the copper center mediating the dehydrogenation of the alcohol. Research has shown a preference for the oxidation of secondary alcohols over primary ones in some copper-catalyzed systems. nih.gov The catalytic performance is influenced by the ligand structure and reaction conditions.

The reduction of nitroaromatic compounds, such as 4-nitrophenol, to their corresponding amines is a critical reaction for wastewater treatment and the synthesis of pharmaceuticals and dyes. nih.gov Copper-based catalysts, including various copper(II) complexes and copper-based metal-organic frameworks (MOFs), have demonstrated high efficiency in this transformation, typically using a reducing agent like sodium borohydride (NaBH₄). nih.govnih.gov The reaction mechanism is believed to follow a Langmuir-Hinshelwood model, where both the nitro compound and the hydride donor adsorb onto the catalyst's surface, facilitating the electron transfer and reduction process. nih.gov The catalytic activity of these copper complexes is often reproducible over multiple cycles. nih.gov

Table 1: Examples of Copper-Catalyzed Reduction of 4-Nitrophenol This table presents data for various copper(II) complexes to illustrate the general catalytic capability for this type of reaction.

| Catalyst (Copper(II) Complex) | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|

| Complex 1 (N,O-chelating Schiff base) | 1.0 | 60 | 90.8 | nih.gov |

| Complex 2 (N,O-chelating Schiff base) | 1.0 | 60 | 95.2 | nih.gov |

| Complex 3 (N,O-chelating Schiff base) | 1.0 | 60 | 97.5 | nih.gov |

Exploration in Polymerization Reactions

Copper complexes are extensively used as catalysts in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The process relies on a reversible redox reaction between an active propagating radical and a dormant species, mediated by a transition metal complex. chemistryviews.orgmdpi.com

The catalytic system in ATRP typically involves a copper(I) complex as an activator and a copper(II) complex as a deactivator. mdpi.com A species like Cu(II)-TCPP can function as the deactivator (Cu(II)LX), which reacts with the growing polymer radical (P•n) to form a dormant polymer chain (P-X) while being reduced to its Cu(I) state. This equilibrium between activation and deactivation allows for a low concentration of active radicals at any given time, preventing termination reactions and enabling controlled chain growth. chemistryviews.orgmdpi.com

Methanol (B129727) Oxidation Reaction (MOR) Studies

The electrocatalytic oxidation of methanol is a key reaction for direct methanol fuel cells (DMFCs), a promising technology for clean energy conversion. Cu(II)-TCPP has been investigated as a component in photoelectrocatalysts to enhance the efficiency of the Methanol Oxidation Reaction (MOR). chemistryviews.orgadvancedbiochemicals.commdpi.com

When integrated with semiconductor materials like copper cobaltate (CuCo₂O₄) or combined into heterojunctions, porphyrins such as TCPP can significantly improve MOR performance under illumination. mdpi.comrsc.org The porphyrin acts as a photosensitizer, absorbing light and promoting the separation of photogenerated electron-hole pairs. This efficient charge separation inhibits recombination and makes more charge carriers available for the oxidation reaction. rsc.org

Studies have shown that modifying catalysts with TCPP can lead to a substantial increase in the mass activity for MOR compared to the unmodified materials. mdpi.comrsc.org For instance, a TCPP-modified cerium-doped cobalt-copper layered double hydroxide (B78521) (TCPP/Ce–CoCu-LDH) exhibited a mass activity for MOR that was 2.3 times higher than the unmodified counterpart under light. rsc.org The enhancement is attributed to a combination of factors, including better visible light utilization, suppressed electron-hole recombination, an increase in the number of active sites, and greater electrical conductivity. rsc.org

Table 2: Performance Enhancement of MOR Catalysts with TCPP Modification

| Catalyst | Condition | Mass Activity (mA mg⁻¹) | Reference |

|---|---|---|---|

| CoCu-LDH | Under Light | 782.2 | rsc.org |

| Ce–CoCu-LDH | Under Light | 987.4 | rsc.org |

| TCPP/Ce–CoCu-LDH | Under Light | 1788.2 | rsc.org |

| CuCo₂O₄ | Under Light | 291.75 | mdpi.com |

| H₂TCPP/CuCo₂O₄ | Under Light | 534.75 | mdpi.com |

Furfural Hydrogenation Processes